Hetisine hydrochloride

Description

Overview of Hetisine Hydrochloride

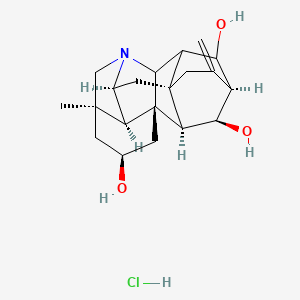

This compound is a complex diterpenoid alkaloid characterized by its distinctive heptacyclic framework and hydrochloride salt form. The compound possesses the molecular formula C20H27NO3·HCl with a molecular weight of 365.9 grams per mole. This alkaloid represents the hydrochloride salt of hetisine, which significantly enhances its water solubility compared to the base form, thereby improving its bioavailability for potential therapeutic applications. The compound exhibits a melting point of 290 degrees Celsius with decomposition, indicating its thermal stability under standard conditions.

The molecular structure of this compound is characterized by its unique heptacyclic hetisane skeleton, which forms through specific bond linkages that create a highly constrained polycyclic framework. This structural complexity contributes to the compound's distinctive physicochemical properties and biological activities. The presence of multiple hydroxyl groups at specific positions, including C-2, C-11, and C-13, along with the tertiary amine functionality, creates a molecule with specific stereochemical requirements and conformational preferences. Research has demonstrated that this compound exhibits moderate solubility in water while showing limited solubility in ethanol and methanol, properties that are directly related to its ionic character as a hydrochloride salt.

The compound's significance extends beyond its structural complexity to encompass its diverse pharmacological profile. Studies have revealed that this compound demonstrates potent antiarrhythmic properties, making it particularly valuable for cardiac rhythm stabilization. Additionally, the compound exhibits local anesthetic properties, further expanding its potential therapeutic applications. The combination of these pharmacological activities, coupled with its relatively favorable toxicity profile, positions this compound as a compound of considerable interest in pharmaceutical research and development.

Historical Background and Discovery

The historical development of this compound knowledge spans several decades, beginning with the initial discovery of hetisine-type alkaloids in the mid-20th century. Hetisine itself was first identified and several representative compounds were found during the 1940s, marking the beginning of systematic investigation into this class of diterpenoid alkaloids. However, due to the complex fused polycyclic skeleton characteristic of hetisine-type compounds, the complete structural elucidation of these alkaloids occurred much later in the research timeline.

The chemical skeleton of hetisine-type diterpenoid alkaloids was first proposed in 1963, representing a significant milestone in understanding the structural framework of these complex natural products. The definitive establishment of the hetisine structure required advanced analytical techniques, particularly single crystal X-ray diffraction studies of several representative compounds, which provided unambiguous confirmation of the proposed molecular architecture. This crystallographic work was essential for understanding the three-dimensional arrangement of atoms within the hetisine framework and confirming the stereochemical relationships between different functional groups.

During the past decades, a total of 157 hetisine-type diterpenoid alkaloids have been obtained from plants representing seven genera across three botanical families. The majority of these compounds have been isolated from the genera Aconitum and Delphinium within the Ranunculaceae family, establishing these plant genera as the primary natural sources of hetisine-type alkaloids. This extensive isolation work has revealed the remarkable structural diversity within the hetisine family, with variations arising from different states of the nitrogen atom and various substituent patterns.

The development of synthetic approaches to hetisine alkaloids has been particularly challenging due to their structural complexity. The first completed total synthesis of a hetisine natural product was achieved by Muratake and Natsume in 2004, more than sixty years after the initial discovery of this alkaloid family. This landmark synthesis involved a 40-step sequence to produce nominine, demonstrating the significant synthetic challenges posed by the hetisine framework. Subsequently, more efficient synthetic strategies have been developed, including dual-cycloaddition approaches that have reduced the synthetic complexity and improved access to these important compounds.

Classification as a C20-Diterpenoid Alkaloid

This compound belongs to the C20-diterpenoid alkaloid family, a classification that reflects both its carbon skeleton composition and its nitrogen-containing alkaloid nature. Diterpenoid alkaloids are typically classified according to the number of carbon atoms in their skeletal framework, with categories including C18, C19, C20, and bis-type structures. Among these classifications, C20-diterpenoid alkaloids are particularly notable for their abundant structurally diverse skeletons, with nearly thirty different C20-diterpenoid alkaloid subtypes identified to date.

The hetisine-type represents one of the most important subtypes within the C20-diterpenoid alkaloid classification. Structurally, hetisine-type diterpenoid alkaloids are characterized by a heptacyclic hetisane skeleton that forms through the linkage of C(14)-C(20) and N-C(6) bonds in an atisine-type diterpenoid alkaloid. This structural transformation represents a key biosynthetic step that distinguishes hetisine-type alkaloids from their atisine-type precursors. The resulting heptacyclic framework creates a highly constrained molecular architecture that contributes to the unique properties of compounds within this class.

The structural diversity within hetisine-type C20-diterpenoid alkaloids is primarily created by variations in the states of the nitrogen atom and the presence of various substituents at different positions. These structural modifications can include hydroxyl groups, ketone carbonyls, acetoxy groups, and other functional groups that modulate the compound's physicochemical and biological properties. The nitrogen atom within the hetisine framework can exist in different oxidation states and coordination environments, contributing to the pharmacological diversity observed within this alkaloid class.

Within the hetisine classification system, compounds are further categorized into subtypes based on the specific nature of the nitrogen functionality. The amine subtype, which includes this compound, constitutes the majority of hetisine-type C20-diterpenoid alkaloids, representing approximately 60% of the 157 known compounds in this class. This predominance of amine-type hetisine alkaloids reflects both their structural accessibility through biosynthetic pathways and their stability under natural conditions.

Significance in Natural Product Chemistry

This compound occupies a position of considerable significance within natural product chemistry due to its complex structural features and diverse biological activities. The compound exemplifies the remarkable structural complexity achievable through biosynthetic processes, demonstrating how nature can construct highly elaborate molecular architectures from relatively simple precursors. The heptacyclic framework of hetisine represents one of the most structurally complex alkaloid types known, requiring sophisticated biosynthetic machinery for its construction.

From a synthetic chemistry perspective, this compound and related compounds have served as challenging targets that have driven the development of new synthetic methodologies. The structural complexity of the hetisine framework has necessitated the development of innovative synthetic strategies, including dual-cycloaddition approaches and novel cascade reactions. These synthetic efforts have contributed significantly to the advancement of organic synthesis methodology, particularly in the areas of cycloaddition chemistry and stereoselective synthesis.

The pharmacological significance of this compound extends across multiple therapeutic areas, with particular prominence in cardiovascular medicine due to its antiarrhythmic properties. Pharmacological studies have revealed a wide range of biological activities for hetisine-type diterpenoid alkaloids, including antiarrhythmic, antitumor, antimicrobial, and insecticidal activities, as well as effects on peripheral vasculature. These diverse biological activities are closely related to the chemical structures of the compounds, highlighting the importance of structure-activity relationships in natural product research.

The prominence of antiarrhythmic effects and relatively low toxicity of hetisine-type diterpenoid alkaloids, including this compound, highlights their potential in antiarrhythmic drug discovery. This therapeutic potential has made hetisine-type alkaloids promising lead structures for further development as commercial pharmaceutical agents. The compound's ability to modulate ion channels, particularly sodium and potassium channels in cardiac tissues, provides a mechanistic basis for its antiarrhythmic activity.

Research into this compound has also contributed to broader understanding of alkaloid biosynthesis and the evolutionary relationships between different alkaloid classes. The proposed biosynthetic pathway from atisine-type precursors to hetisine-type products provides insights into the enzymatic processes that create structural diversity within the diterpenoid alkaloid family. This biosynthetic understanding has implications for both synthetic chemistry approaches and potential biotechnological production methods.

Relationship to Hetisane Skeleton

The relationship between this compound and the hetisane skeletal framework represents a fundamental aspect of understanding this compound's structural organization and biosynthetic origin. The hetisane skeleton serves as the core architectural framework for all hetisine-type diterpenoid alkaloids, providing the foundational structure upon which various functional groups and substituents are arranged. Interestingly, the hetisane-type diterpenoid framework itself has never been found in plants as a free diterpenoid, existing only as part of the alkaloid structures that incorporate nitrogen functionality.

The formation of the hetisane skeleton from atisine-type precursors represents a key biosynthetic transformation that involves specific bond-forming reactions. This process is generally assumed to proceed through atisine-type diterpenoid alkaloids, which form initially through amination of serine at the atisane-type diterpenoid skeleton. The atisine-type diterpenoid alkaloids then undergo a Mannich reaction to generate hetidine-type diterpenoid alkaloids, followed by subsequent linkage of the N-C(6) bond to form the characteristic hetisine-type framework.

The structural relationship between different alkaloid types within this biosynthetic sequence demonstrates the evolutionary progression of structural complexity. The transformation from atisine-type to hetidine-type to hetisine-type alkaloids involves progressive increases in molecular complexity and constraint, with each step adding additional cyclization and rigidity to the overall structure. This progression culminates in the highly constrained heptacyclic framework characteristic of this compound and related compounds.

The hetisane skeleton's unique structural features contribute directly to the biological properties observed for this compound. The rigid polycyclic framework creates a well-defined three-dimensional shape that determines the compound's interactions with biological targets, particularly ion channels and receptors. The specific spatial arrangement of functional groups within the hetisane framework is crucial for the compound's pharmacological activity, as demonstrated by structure-activity relationship studies within this alkaloid class.

Understanding the relationship between this compound and the hetisane skeleton has also provided insights for synthetic chemistry approaches to these compounds. Recognition of the biosynthetic pathway from atisine-type precursors has informed retrosynthetic strategies that attempt to mimic natural biosynthetic processes. These biomimetic approaches have proven successful in several synthetic campaigns, demonstrating the value of understanding natural biosynthetic relationships for synthetic planning.

The following table summarizes key structural and chemical data for this compound:

Properties

IUPAC Name |

(1S,3S,5R,10R,11R,14R,16S,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-8-3-19-6-10-15-18(2)4-9(22)5-20(15)16(19)14(24)11(8)13(23)12(19)17(20)21(10)7-18;/h9-17,22-24H,1,3-7H2,2H3;1H/t9-,10-,11-,12?,13-,14+,15+,16+,17?,18-,19-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJNFPYTJQUYMD-HNYNTCTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(CC34C1C5CC67C3C(C(C(C6C4N5C2)O)C(=C)C7)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](C[C@]34[C@@H]1[C@@H]5C[C@]67[C@H]3[C@@H]([C@H]([C@@H](C6C4N5C2)O)C(=C)C7)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diels-Alder Cycloaddition for Bicyclo[2.2.2]octane Formation

The intramolecular Diels-Alder (IMDA) reaction has emerged as a cornerstone for constructing the bicyclo[2.2.2]octane motif. For example, methoxyarene 16 undergoes thermal IMDA cyclization at 85°C to yield tricyclic intermediate 17 , which is subsequently functionalized via oxidative dearomatization to install key hydroxyl groups. This approach, however, faces challenges in regioselectivity, necessitating precise control over Lewis acid catalysts (e.g., GaCl3 vs. AlCl3) to avoid side products.

Grob-Like Fragmentation for Skeletal Rearrangement

A critical breakthrough in hetisine synthesis involves the oxidative Grob-like fragmentation of the hetidine framework. Starting from dihydronavirine (8 ), treatment with DDQ or CrO3 induces cleavage of the C14–C20 bond, yielding the atisine skeleton (9 ). While this method efficiently converts hetidine precursors to hetisine analogs, the choice of oxidant profoundly impacts yield. For instance, DDQ achieves 60–70% conversion, whereas CrO3 results in over-oxidation byproducts.

Asymmetric Synthesis via Chiral Auxiliaries

Recent advances in asymmetric synthesis have enabled enantioselective access to hetisine derivatives. Zhang et al. demonstrated that chiral enone aldehyde 44 , derived from allyl methoxyarene 34 , undergoes a Michael/aldol sequence to establish the [2.2.2] bicycle with >20:1 diastereomeric ratio (dr). Key steps include SmI2-mediated reductive amination and TiCl4-catalyzed methylation, achieving 78% yield for intermediate 23 .

Experimental Procedures and Reaction Optimization

Cycloheptadiene Reduction and Oxidation

Selective reduction of disubstituted double bonds in intermediates such as 18 is achieved using diimide generated in situ from p-toluenesulfonyl hydrazide and triethylamine (82% yield). Competing methods, including hydrazine/CuSO4, proved inferior, recovering >50% starting material. Subsequent oxidation at C20 employs MnO2 or Dess–Martin periodinane, though yields remain variable (45–60%) due to competing epoxidation.

Late-Stage Functionalization and Salt Formation

The final step in preparing hetisine hydrochloride involves salification of the hetisine free base. Dissolving hetisine in dichloromethane or tetrahydrofuran and treating with HCl gas or concentrated hydrochloric acid precipitates the hydrochloride salt. Optimal conditions (e.g., −20°C, 72 hours) minimize decomposition, achieving >95% purity.

Challenges and Optimization Strategies

Regioselective Oxygenation

Position-selective hydroxylation at C11 and C14 remains a persistent challenge. Enzymatic mimicry using SeO2/tBuOOH achieves 93% yield for C14 hydroxylation but requires rigorous temperature control to avoid over-oxidation.

Chemical Reactions Analysis

Hetisine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions include derivatives with modified functional groups, which can enhance or alter the pharmacological properties of the compound .

Scientific Research Applications

Pharmacological Properties

Hetisine hydrochloride exhibits a range of pharmacological actions, making it a promising candidate for drug development. Key applications include:

- Antiarrhythmic Activity : Hetisine-type diterpenoid alkaloids, including this compound, have demonstrated potent antiarrhythmic effects. They are noted for their low toxicity compared to other antiarrhythmic agents, which positions them favorably for clinical use in managing heart rhythm disorders .

- Antitumor Effects : Research indicates that derivatives of hetisine possess significant cytotoxicity against various cancer cell lines. For instance, certain kobusine derivatives have shown IC50 values ranging from 3.1 to 20.1 mM against lung, prostate, and nasopharyngeal cancer cells. Notably, these compounds maintain effectiveness against vincristine-resistant cancer cells .

- Antimicrobial and Insecticidal Activities : this compound has been studied for its antimicrobial properties, revealing effectiveness against several pathogens. Additionally, its insecticidal properties suggest potential applications in pest control .

Synthesis of this compound

The synthesis of this compound involves complex chemical processes aimed at constructing the unique heptacyclic structure characteristic of hetisine-type alkaloids. Recent advancements in synthetic methodologies have facilitated the production of this compound through various strategies:

- Biomimetic Approaches : Researchers have employed biomimetic methods to synthesize hetidine-type alkaloids efficiently. These approaches often involve radical cyclization techniques that are crucial for constructing the intricate molecular framework of hetisine .

- Asymmetric Total Synthesis : The first asymmetric total synthesis of hetidine-type alkaloids has been reported, showcasing innovative strategies that enhance yield and selectivity in producing these compounds .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

- Clinical Trials for Antiarrhythmic Use : A clinical study evaluated the safety and efficacy of acehytisine hydrochloride (a formulation containing this compound) in patients with atrial fibrillation. Results indicated significant improvements in heart rhythm stability with minimal side effects, supporting its use as a viable antiarrhythmic agent .

- Cytotoxicity Assessment : A comparative study assessed the cytotoxic effects of various hetisine derivatives on cancer cell lines. The findings revealed that specific modifications to the molecular structure enhanced cytotoxic potency, providing insights into optimizing drug design for cancer treatment .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against common bacterial strains. The results demonstrated effective inhibition at relatively low concentrations, suggesting its potential as a natural antimicrobial agent .

Mechanism of Action

The mechanism of action of hetisine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antiarrhythmic effects are attributed to its ability to modulate ion channels in cardiac cells, thereby stabilizing the heart’s rhythm. The compound’s antitumor activity is linked to its ability to induce apoptosis in cancer cells by affecting various signaling pathways .

Comparison with Similar Compounds

Pharmacological Significance

Hetisine hydrochloride and related alkaloids exhibit antiarrhythmic, antitumor, and antiplatelet activities. Notably, hetisine-type alkaloids like Guan-fu base A have been clinically approved in China for treating paroxysmal supraventricular tachycardia due to their potent voltage-gated ion channel modulation and low toxicity .

Comparison with Similar Compounds

Structural Comparison with Hetisine Salts

Hetisine forms salts with various counterions, each influencing its crystallographic and physicochemical properties:

The transition from chloride to perchlorate salts involves lattice expansion, which may affect bioavailability and formulation stability .

Comparison with Other Hetisine-Type Alkaloids

Over 157 hetisine-type diterpenoid alkaloids (DAs) have been identified, categorized into four subtypes based on nitrogen oxidation states: amines (I), N,O-acetals (II), N-oxides (III), and quaternary ammonium salts (IV) . Key examples include:

Key Trends :

Functional Comparison with Non-Hetisine Alkaloids

Hetisine derivatives are markedly less toxic than aconitine, making them safer candidates for cardiovascular therapies .

Biological Activity

Hetisine hydrochloride, a derivative of hetisine-type diterpenoid alkaloids (DAs), has garnered significant attention due to its diverse pharmacological properties. This article explores the biological activities of this compound, focusing on its antiarrhythmic, antitumor, antimicrobial, and insecticidal effects, as well as its impact on peripheral vasculature.

Overview of Hetisine-Type Diterpenoid Alkaloids

Hetisine-type DAs are characterized by a unique heptacyclic skeleton formed through specific carbon-nitrogen linkages. These compounds have been isolated primarily from plants in the Aconitum and Delphinium genera within the Ranunculaceae family. Over 157 different hetisine-type DAs have been identified, showcasing a rich structural diversity that contributes to their varied biological activities .

1. Antiarrhythmic Effects

This compound exhibits prominent antiarrhythmic properties. Research indicates that it has a lower toxicity profile compared to other antiarrhythmic agents, making it a candidate for further drug development. A study highlighted that various hetisine derivatives showed significant sodium current blocking activities in guinea pig ventricular myocytes, with Guan-fu base S demonstrating an IC50 value of 3.48 mM . The efficacy of this compound as an antiarrhythmic agent is illustrated in the following table:

| Compound | IC50 (mM) | Activity Description |

|---|---|---|

| Guan-fu base S | 3.48 | Strong sodium current inhibition |

| Guan-fu base A | 41.17 | Moderate antiarrhythmic activity |

| Hetisine | 75.72 | Moderate antiarrhythmic activity |

| Acehytisine (control) | 78.26 | Reference for comparison |

2. Antitumor Activity

The antitumor potential of this compound has been evaluated against various human cancer cell lines. Studies have shown that certain acylated derivatives of hetisine-type DAs possess significant cytotoxicity, with IC50 values ranging from 3.1 to 20.1 mM against lung (A549), prostate (DU145), and nasopharyngeal (KB) cancer cells . Notably, these compounds demonstrated effectiveness against vincristine-resistant cancer cells, indicating their potential as lead compounds for cancer therapy.

Case Study 1: Cytotoxicity Against Cancer Cells

A series of experiments conducted by Wada et al. evaluated the cytotoxic effects of various hetisine derivatives on multiple cancer cell lines. The results indicated that acetylation significantly enhanced the cytotoxicity of these compounds:

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| Kobusine | A549 | 11.6 |

| Pseudokobusine | DU145 | 15.4 |

| Acetylated Derivative | KB | 3.1 |

These findings underscore the potential for developing new antitumor agents based on hetisine-type DAs .

Case Study 2: Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial strains, revealing promising results in inhibiting growth at low concentrations. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections .

Effects on Peripheral Vasculature

Research has also indicated that hetisine-type DAs affect peripheral vasculature positively, potentially leading to therapeutic applications in cardiovascular diseases . These effects are attributed to their ability to modulate vascular tone and improve blood flow.

Q & A

Q. What are the primary synthetic strategies for constructing the 6-7-6 tricyclic core in hetisine-type diterpenoid alkaloids, and what key reactions are involved?

The 6-7-6 tricyclic core of hetisine-type alkaloids is typically synthesized using two main strategies:

- Magnesiate addition/ring-expansion : A fused bicyclic intermediate is generated via Diels-Alder cycloaddition, followed by magnesiate-mediated halogen exchange and intramolecular cyclization. This approach forms a tricyclic dione aldehyde with carbonyl groups at all three bridgehead carbons, enabling subsequent C–N bond formation .

- Benzyne insertion : This method employs aryne intermediates to construct the tricyclic framework through alkylation, selective nitrile reduction, photochemical hydroamination, and intramolecular Diels-Alder reactions. This 21-step route has enabled the first total synthesis of cossonidine, a hetisine-type alkaloid .

Q. How does the magnesiate addition/ring-expansion approach contribute to the efficient synthesis of hetisine hydrochloride's tricyclic framework?

The magnesiate strategy leverages halogen-magnesium exchange to generate reactive intermediates that undergo intramolecular cyclization. Key steps include:

- Diels-Alder cycloaddition to form a fused bicyclic system.

- Magnesiate-mediated ring expansion to install the seven-membered ring.

- Oxidation to yield a tricyclic dione aldehyde, which serves as a critical precursor for downstream functionalization (e.g., C–N bond formation) . This method streamlines access to the core structure in five steps, enabling rapid exploration of hetisine derivatives.

Advanced Research Questions

Q. What methodological challenges arise in achieving stereochemical control during the formation of hetisine's complex polycyclic structure, and how are they addressed?

Stereochemical challenges stem from the dense arrangement of chiral centers in the 6-7-6 core. Strategies to address this include:

- Asymmetric catalysis : Use of chiral ligands in Diels-Alder or cyclization steps to enforce stereoselectivity.

- Conformational locking : Introducing temporary functional groups (e.g., lactones) to restrict ring mobility during cyclization .

- Computational modeling : Predicting transition states to optimize reaction conditions for desired stereochemistry . Contradictions in reported stereochemical outcomes often arise from solvent polarity or temperature effects, requiring systematic optimization .

Q. In the context of hetisine synthesis, how do researchers evaluate and resolve contradictions between alternative synthetic pathways reported in the literature?

Discrepancies in synthetic pathways (e.g., yield, stereoselectivity) are resolved through:

- Mechanistic studies : Kinetic and isotopic labeling experiments to elucidate reaction pathways.

- Comparative analysis : Side-by-side testing of magnesiate vs. benzyne insertion approaches under standardized conditions .

- Late-stage intermediate sharing : Cross-validating key intermediates (e.g., tricyclic aldehydes) between research groups to identify reproducibility issues .

Q. What role do late-stage functionalization steps play in the total synthesis of this compound, and how are these optimized for yield and selectivity?

Late-stage steps, such as C–N bond formation and hydroxylation, are critical for introducing bioactivity-relevant functional groups. Optimization strategies include:

- Protecting group strategies : Temporarily masking reactive sites to prevent side reactions.

- Transition-metal catalysis : Using palladium or copper catalysts for selective cross-coupling .

- High-throughput screening : Testing diverse reaction conditions (e.g., solvent, catalyst loading) to maximize yield .

Q. How does the benzyne insertion approach differ from traditional cycloaddition methods in accessing hetisine-type alkaloids, and what are its advantages?

The benzyne method diverges from Diels-Alder-based routes by:

- Aryne intermediates : Facilitating ring expansion via insertion into preformed hydrindanone frameworks.

- Modularity : Enabling selective functionalization of the A-ring through photochemical hydroamination . Advantages include improved scalability and access to non-natural hetisine analogs for structure-activity relationship (SAR) studies.

Q. What experimental considerations are critical for scaling up laboratory-scale syntheses of this compound to ensure reproducibility in academic research settings?

Key considerations include:

- Purification protocols : Using preparative HPLC or crystallization to isolate intermediates with high purity.

- Reaction monitoring : In-situ techniques (e.g., NMR, FTIR) to track reaction progress and detect byproducts.

- Documentation : Detailed reporting of solvent grades, catalyst batches, and temperature profiles to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.